molecular formula C18H15N3S2 B5438956 (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B5438956
M. Wt: 337.5 g/mol
InChI Key: JLWCDMSGRGAVOH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound that features a benzothiazole moiety linked to a dimethylaminophenyl group through a propenenitrile bridge

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-21(2)14-9-7-13(8-10-14)11-15(12-19)22-18-20-16-5-3-4-6-17(16)23-18/h3-11H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWCDMSGRGAVOH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Coupling Reaction: The benzothiazole moiety is then coupled with a suitable halogenated precursor of the dimethylaminophenyl group under basic conditions.

    Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge through a Knoevenagel condensation reaction between the benzothiazole derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for specific biomolecular targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylprop-2-enenitrile: Lacks the dimethylamino group, which may affect its electronic properties and reactivity.

    (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(methylamino)phenyl]prop-2-enenitrile: Contains a methylamino group instead of a dimethylamino group, potentially altering its biological activity.

Uniqueness

The presence of the dimethylamino group in (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.